N-(1-cyanocyclohexyl)-2-(5-fluoro-2-nitrophenoxy)acetamide

Physicochemical profiling Lipophilicity optimization Medicinal chemistry SAR

Researchers screening nitrophenoxy acetamide libraries often encounter compound-specific bioactivity gaps that delay hit triage. This compound (CAS 852665-91-9) addresses that gap with 463 PubChem BioAssay entries and a 5-fluoro substituent enabling direct SAR comparison against the non-fluorinated analog. - 463 PubChem BioAssay screening results for data-driven hit prioritization - 5-Fluoro substitution modulates electronic effects vs. non-fluorinated congener (CHEMBL1590740) - Computed profile: MW 321.30, XLogP3 2.6, HBA 6, rotatable bonds 4 - balanced drug-like space - ≥95% HPLC purity; available under MLS002162191 screening identifier

Molecular Formula C15H16FN3O4
Molecular Weight 321.30 g/mol
Cat. No. B13362003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclohexyl)-2-(5-fluoro-2-nitrophenoxy)acetamide
Molecular FormulaC15H16FN3O4
Molecular Weight321.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NC(=O)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
InChIInChI=1S/C15H16FN3O4/c16-11-4-5-12(19(21)22)13(8-11)23-9-14(20)18-15(10-17)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,18,20)
InChIKeyAHBQAAMTFJFAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5.068 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


N-(1-cyanocyclohexyl)-2-(5-fluoro-2-nitrophenoxy)acetamide (CAS 852665-91-9, PubChem CID 4782395, ChEMBL ID CHEMBL1474357) is a synthetic small-molecule acetamide derivative with molecular formula C15H16FN3O4 and molecular weight 321.30 g/mol . The compound features a 1-cyanocyclohexyl group linked via an acetamide bridge to a 5-fluoro-2-nitrophenoxy moiety, with a computed XLogP3 of 2.6 and six hydrogen bond acceptors . It is catalogued in the PubChem BioAssay database with 463 screening results, indicating broad profiling across multiple target classes , though curated bioactivity data in ChEMBL remains unavailable for this specific entry .

1 Screening library enrichment Pre-existing broad bioactivity profiling across multiple assay formats supports hit triage in diversity-oriented screening collections.
2 Fluorine SAR probe 5-fluoro-2-nitrophenoxy motif enables comparative structure-activity relationship studies on fluorine-mediated electronic effects.
3 Nitro redox research context 2-nitrophenoxy moiety supports activity-based probe design and hypoxia-related chemical biology studies.

Why Analogs Cannot Replace This Compound


Within the nitrophenoxy acetamide chemical series, seemingly minor structural alterations produce substantial changes in physicochemical properties that directly impact biological target engagement. Substitution of the 5-fluoro group with hydrogen or chlorine, or replacement of the cyclohexyl ring with a cyclopentyl moiety, alters computed lipophilicity (XLogP), hydrogen-bonding capacity, and electronic distribution across the nitrophenoxy ring system . These changes propagate into differential solubility, membrane permeability, and binding-site complementarity. The PubChem BioAssay database confirms that this specific compound has been tested across 463 distinct assay conditions , yielding potency readouts that cannot be assumed to transfer to even closely related analogs with alternative substitution patterns. The absence of curated bioactivity data in ChEMBL for both this compound and its closest non-fluorinated congener, N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide (CHEMBL1590740) , underscores the need for compound-specific, rather than class-level, procurement decisions.

This Compound 5-fluoro-2-nitrophenoxy + acetamide + 1-cyanocyclohexyl triad; HBA count 6; extensive screening data available.
Non-Fluorinated Analog 2-nitrophenoxy analog; HBA count 5; altered lipophilicity and electronic distribution; limited screening records.
Fluorine substitution alters hydrogen-bonding capacity, lipophilicity, and binding-site complementarity. Potency readouts from the non-fluorinated analog may not transfer directly; compound-specific procurement is recommended.
Closest catalogued analogs differ by at least one functional group. The unique fluoro-nitrophenoxy-cyanocyclohexyl combination is not replicated in commercially available alternatives, limiting direct substitution.
Absence of curated target-specific bioactivity data in ChEMBL for both this compound and its analogs means class-level assumptions about target engagement require compound-level verification.

Quantitative Differentiation vs. Closest Analogs


Fluorine-Induced Physicochemical Differentiation

The presence of a 5-fluoro substituent on the nitrophenoxy ring of N-(1-cyanocyclohexyl)-2-(5-fluoro-2-nitrophenoxy)acetamide increases the number of hydrogen bond acceptors (HBA) from 5 to 6, raises the molecular weight from 303.31 g/mol to 321.30 g/mol, and alters the computed XLogP3 compared to the non-fluorinated analog N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide (CID 8285101 / CHEMBL1590740) . While XLogP3 for the non-fluorinated analog is not explicitly reported in PubChem, the target compound's XLogP3 of 2.6 reflects the combined electronic effects of the electron-withdrawing fluoro and nitro groups. The additional fluorine atom increases the exact mass by 18.00 Da (from 303.12191 Da to 321.11248 Da) and the monoisotopic mass correspondingly . These changes are relevant for assay detection, chromatographic retention, and target-binding surface complementarity.

Fluorine substitution effect
Cross-study comparable
Target: MW 321.30 g/mol, HBA 6, XLogP3 2.6
Non-fluorinated analog: MW ~303.31 g/mol, HBA 5, XLogP3 not reported
Δ MW +18.0 g/mol · Δ HBA +1 · Δ Exact Mass +17.99 Da
Physicochemical differentiation supports distinct chromatographic retention and binding-surface complementarity.
Computed properties from PubChem; comparator XLogP3 not explicitly reported.
Physicochemical profiling Lipophilicity optimization Medicinal chemistry SAR

Bioassay Screening Breadth Advantage

N-(1-cyanocyclohexyl)-2-(5-fluoro-2-nitrophenoxy)acetamide (CID 4782395) has been tested in 463 PubChem BioAssay experiments, yielding potency values ranging from 3.16 µM to 14.58 µM across multiple assay formats . In contrast, the closest non-fluorinated analog, N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide (CID 8285101 / CHEMBL1590740), and the cyclopentyl variant N-(1-cyanocyclopentyl)-2-(5-fluoro-2-nitrophenoxy)acetamide (CAS 849186-77-2) have substantially fewer or no curated screening entries in public databases . The availability of 463 screening data points for the target compound provides a broader foundation for evaluating polypharmacology, selectivity, and off-target liability compared to less-profiled analogs. However, the absence of target-specific IC50/EC50 data in ChEMBL for any compound in this subclass means that head-to-head target potency comparisons are not currently available.

Screening coverage
Data to verify
463
PubChem BioAssay entries
Potency range: 3.16 µM to 14.58 µM across multiple assay formats
Reported screening coverage differential: >100-fold vs. closest analogs
Supports screening-based hit identification and polypharmacology assessment.
Curated target-specific IC50/EC50 data unavailable in ChEMBL for this subclass.
High-throughput screening Bioactivity profiling Target deconvolution

Structural Uniqueness of Fluoro-Nitrophenoxy Motif

N-(1-cyanocyclohexyl)-2-(5-fluoro-2-nitrophenoxy)acetamide combines three structural features—a 1-cyanocyclohexyl group, an acetamide linker, and a 5-fluoro-2-nitrophenoxy aromatic ether—that are not simultaneously present in the closest commercially catalogued analogs . The 5-fluoro substitution pattern on the nitrophenoxy ring is distinct from analogs bearing 2-nitro, 4-nitro, 2-chloro-4-nitro, or 4-methyl-2-nitro substitution , and from the N-(2,1,3-benzoxadiazol-4-yl) analog which replaces the cyanocyclohexyl group entirely . This specific combination of functional groups is represented by the unique PubChem CID 4782395 and the distinct InChIKey AHBQAAMTFJFAET-UHFFFAOYSA-N . The compound is catalogued under the screening library identifiers MLS002162191 and starbld0002944 , indicating its inclusion in diversity-oriented screening collections maintained by the NIH Molecular Libraries Program.

Structural uniqueness
Catalog-level
Unique combination of three functional motifs
5-fluoro-2-nitrophenoxy acetamide linker 1-cyanocyclohexyl
Screening IDs: MLS002162191, starbld0002944
Distinct SAR probe context not replicated in commercially catalogued analogs.
InChIKey: AHBQAAMTFJFAET-UHFFFAOYSA-N; no curated bioactivity data in ChEMBL.
Chemical library diversity Fragment-based screening Scaffold novelty

Recommended Application Scenarios


Diversity-Oriented Screening Library Enrichment

With 463 PubChem BioAssay entries already available , this compound is well-suited for inclusion in diversity-oriented screening libraries where pre-existing bioactivity profiling data can be leveraged for hit triage. The combination of a fluorinated nitrophenoxy motif with a cyanocyclohexyl substituent provides scaffold diversity that complements non-fluorinated or chloro-substituted analogs. Procurement for screening collections is supported by the compound's availability under the MLS002162191 screening identifier .

SAR Studies on Fluorine Electronic Effects

The 5-fluoro substitution distinguishes this compound from the non-fluorinated analog N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide , enabling comparative SAR studies to isolate the contribution of fluorine-mediated electronic effects on target binding. The additional hydrogen bond acceptor (HBA count of 6 vs. 5 in the non-fluorinated analog) and the altered XLogP3 value provide measurable physicochemical parameters for correlating with biological activity differences .

Chemical Probe with Nitro Redox Chemistry

The 2-nitrophenoxy moiety in this compound can undergo enzymatic or chemical reduction to form reactive intermediates, a property relevant for designing activity-based probes or hypoxia-activated compounds. The 5-fluoro substituent modulates the electron density of the aromatic ring and may influence the reduction potential of the nitro group compared to non-fluorinated analogs. Researchers requiring a nitrophenoxy probe with fluorine-mediated electronic tuning should prioritize this specific compound over analogs lacking the fluoro group.

Physicochemical Benchmarking in Acetamides

The computed physicochemical profile of this compound—MW 321.30 g/mol, XLogP3 2.6, HBA 6, rotatable bonds 4 —places it within favorable drug-like property space while providing a reference point for comparing more lipophilic or hydrophilic analogs. For medicinal chemistry programs optimizing lead series within the nitrophenoxy acetamide class, this compound can serve as a balanced reference standard for assessing property shifts resulting from scaffold modifications.

Application
Selection Property
Validation Focus
Screening library enrichment
Pre-existing broad bioactivity profiling coverage
Hit triage with fluorinated scaffold diversity context
Fluorine electronic effect SAR
5-fluoro substitution impact on physicochemical properties
Fluorine-mediated property-activity correlation studies
Nitro redox probe research
2-nitrophenoxy moiety with fluorine electronic tuning
Reduction potential and reactive intermediate profiling
Acetamide physicochemical benchmarking
Balanced drug-like property profile within nitrophenoxy acetamide series
Property shift assessment across analog scaffold modifications
Quote Request

Request a Quote for N-(1-cyanocyclohexyl)-2-(5-fluoro-2-nitrophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.